(E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one
Descripción
(E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one is a structurally complex molecule featuring a spiro[chroman-2,4'-piperidine] core, an α,β-unsaturated ketone (enone) group, and a phenyl substituent. This compound belongs to a broader class of spirocyclic and chalcone-derived molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities .
Propiedades
IUPAC Name |
(E)-3-phenyl-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c24-21(11-10-18-6-2-1-3-7-18)23-16-14-22(15-17-23)13-12-19-8-4-5-9-20(19)25-22/h1-11H,12-17H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZJDOQNERJCIQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)OC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)OC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one is acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme involved in fatty acid biosynthesis and energy metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical substrate for fatty acid synthesis.
Mode of Action
(E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one acts as an inhibitor of ACC . By inhibiting ACC, this compound can modulate long-chain fatty acid biosynthesis and mitochondrial fatty acid oxidation. This inhibition can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, thereby affecting the energy metabolism of cells.
Biochemical Pathways
The inhibition of ACC affects the fatty acid biosynthesis pathway . This pathway is crucial for the production of long-chain fatty acids, which are essential components of cell membranes and signaling molecules. By inhibiting ACC, (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one reduces the production of malonyl-CoA, thereby decreasing the synthesis of long-chain fatty acids.
Pharmacokinetics
Result of Action
The inhibition of ACC by (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. This can affect the energy metabolism of cells, potentially leading to cell death. In fact, this compound has shown cytotoxic activity against several human cancer cell lines, including MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma).
Análisis Bioquímico
Biochemical Properties
The (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one compound has been incorporated in a wide variety of pharmaceuticals and biochemicals. It has shown its pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor
Actividad Biológica
(E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving spirocyclic intermediates. The synthesis typically includes a 1,3-dipolar cycloaddition reaction that forms the spiro structure, which is crucial for its biological activity. The structural complexity of this compound contributes to its interaction with various biological targets.
2.1 Anticholinesterase Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. For instance, fluorinated derivatives showed AChE inhibition with IC50 values around 3.20 ± 0.16 μM , indicating strong potential for treating neurodegenerative diseases like Alzheimer's .
2.2 Antimicrobial Properties
The spirocyclic structures derived from chromanones have been reported to possess antimicrobial properties. Compounds with similar frameworks have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also exhibit similar activities .
2.3 Anti-inflammatory Effects
Research indicates that spiro compounds can modulate inflammatory pathways, presenting potential as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.
3.1 In Vitro Studies
In vitro assays have demonstrated that the compound inhibits AChE effectively, with results supporting its use as a lead compound for drug development targeting cholinergic dysfunctions .
3.2 Molecular Docking Studies
Computational studies using molecular docking have elucidated the binding interactions of this compound with AChE and BChE active sites. These studies reveal favorable binding affinities that correlate with experimental data, emphasizing the importance of structural modifications in enhancing biological activity .
4. Data Summary
5. Conclusion
The compound this compound represents a promising candidate in medicinal chemistry due to its multifaceted biological activities, particularly as an AChE inhibitor and potential antimicrobial agent. Future research should focus on optimizing its structure for enhanced efficacy and exploring its full therapeutic potential in clinical settings.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Spiro[chroman-2,4'-piperidin]-4-one Derivatives
- Compound 16 (Sulfonyl-bridged derivative) : Synthesized via coupling of spiro[chroman-2,4'-piperidin]-4-one with sulfonyl-containing reagents. Exhibited potent cytotoxicity against MCF-7, A2780, and HT-29 cancer cells (IC50: 0.31–5.62 μM) .
- Compound 15 (Trimethoxyphenyl derivative) : Demonstrated weaker activity (IC50: 18.77–47.05 μM), highlighting the importance of substituents on the spiro core .
Jaspine B Derivatives
- Compound 40: A spirochromanone-piperidine hybrid with a thiophene substituent. Showed selective activity against B16F10 melanoma cells (IC50: 13.15 μM, selectivity index = 13.37) .
Chalcone Analogues
- (E)-3-Phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one : Synthesized via Claisen-Schmidt condensation. Evaluated for antimicrobial activity, with substituent-dependent efficacy .
- (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one: A piperidine-linked chalcone with crystallographic data confirming planar enone geometry .
Physicochemical and Spectroscopic Properties
- Physical State: Spiro[chroman-2,4'-piperidine] derivatives vary from solids (e.g., sulfonyl-bridged Compound 16) to oils (e.g., N-acylated spiroquinolines in ) depending on substituents .
- Spectroscopic Characterization: IR: Enone C=O stretches appear at ~1650–1700 cm⁻¹. NMR: Spiro carbons exhibit distinct shifts (e.g., spiro[chroman-2,4'-piperidine] carbons at δ 60–70 ppm in $^{13}\text{C}$ NMR) .
Mechanistic Insights
- Anticancer Activity : Sulfonyl-bridged Compound 16 induced apoptosis in MCF-7 cells via sub-G1 and G2/M phase arrest .
- Selectivity: Compound 40’s high selectivity index (13.37) suggests spirochromanone derivatives may minimize off-target effects .
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl) enhance cytotoxicity, while bulky or electron-donating groups (e.g., trimethoxy) reduce potency .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one and its derivatives?
Methodological Answer: The compound is synthesized via fragment-based drug design, often using acid chlorides or sulfonyl chlorides as linkers. For example, spiro[chroman-2,4'-piperidin] derivatives are typically prepared by reacting spiro[chroman-2,4'-piperidin]-4-one with acid chlorides under triethylamine catalysis, followed by heating (60°C, 5 hr), solvent removal, and recrystallization from ethanol . Key steps include optimizing reaction stoichiometry and purification via column chromatography to isolate the E-isomer.
Q. How is the structural integrity of this compound verified post-synthesis?
Methodological Answer: X-ray crystallography (XRD) is the gold standard for confirming stereochemistry and spirocyclic conformation. For instance, CCDC deposition (e.g., CCDC 1988019) provides crystallographic data for structural validation . Complementary techniques include:
Q. What preliminary biological assays are used to evaluate its anticancer potential?
Methodological Answer: Cytotoxicity is assessed via MTT assays against cancer cell lines (e.g., MCF-7, A2780, HT-29). IC₅₀ values are calculated using dose-response curves (e.g., 0.31–5.62 μM for active derivatives) . Early apoptosis induction is quantified via Annexin V-FITC/PI staining followed by flow cytometry, with results normalized to untreated controls .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of spiro[chroman-2,4'-piperidin] derivatives?
Methodological Answer: SAR studies focus on substituent effects at the spiro-piperidinyl and enone positions. For example:
- Sulfonyl linkers (e.g., compound 16) enhance apoptosis induction (3x increase in early apoptosis vs. controls) due to improved cellular uptake .
- Trimethoxyphenyl groups mimic colchicine’s microtubule disruption but may reduce potency (IC₅₀ 18.77–47.05 μM) due to steric hindrance . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like tubulin or BRCA2 .
Q. What computational methods are used to predict electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For chalcone analogs, AIM theory evaluates hydrogen-bonding interactions critical for stability . Molecular dynamics simulations (e.g., GROMACS) assess conformational flexibility in physiological environments .
Q. How can crystallographic data resolve contradictions in biological activity across analogs?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., compound 15 vs. 16) may arise from crystallographic packing effects or hydrogen-bonding networks. Using SHELXL for refinement and Mercury for crystal packing analysis, researchers correlate lattice interactions (e.g., C–H⋯O bonds) with solubility and bioavailability .
Q. What mechanistic insights explain the compound’s apoptosis-inducing activity?
Methodological Answer: Flow cytometry reveals cell cycle arrest at sub-G1 and G2-M phases (e.g., 24 hr treatment of MCF-7 cells). Western blotting identifies upregulated pro-apoptotic proteins (e.g., Bax, caspase-3) and downregulated Bcl-2. Mitochondrial membrane potential (ΔΨm) loss is quantified via JC-1 staining .
Q. How do researchers validate target engagement in vitro?
Methodological Answer: Competitive binding assays (e.g., fluorescence polarization) confirm interactions with tubulin or kinases. Surface plasmon resonance (SPR) measures binding kinetics (ka/kd), while thermal shift assays (TSA) detect protein stabilization upon ligand binding .
Data Analysis and Contradiction Resolution
Q. How should researchers address variability in IC₅₀ values across cell lines?
Methodological Answer: Normalize data to cell line-specific controls (e.g., A2780 vs. HT-29) and validate via clonogenic assays. Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify significance. Contradictions may arise from differential expression of drug efflux pumps (e.g., P-gp), which can be inhibited using verapamil .
Q. What strategies mitigate false positives in apoptosis assays?
Methodological Answer: Include necrosis controls (e.g., PI-only staining) and validate via caspase inhibition (e.g., Z-VAD-FMK). Combine Annexin V assays with TUNEL staining to confirm DNA fragmentation. Replicate experiments across independent labs to rule out technical artifacts .
Methodological Tools and Software
Q. Which software packages are recommended for crystallographic refinement and visualization?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
